molecular formula C20H32O5 B031154 13,14-Dihydro-15-keto-pgd2 CAS No. 59894-07-4

13,14-Dihydro-15-keto-pgd2

Cat. No. B031154
CAS RN: 59894-07-4
M. Wt: 352.5 g/mol
InChI Key: VSRXYLYXIXYEST-KZTWKYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“13,14-Dihydro-15-keto Prostaglandin D2” is a metabolite of Prostaglandin D2 (PGD2) which is formed through the 15-hydroxy PGDH pathway . It was recently identified as a selective agonist for the CRTH2/DP2 receptor . It also inhibits ion flux in a canine colonic mucosa preparation .


Synthesis Analysis

The synthesis of “13,14-Dihydro-15-keto Prostaglandin D2” involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .


Molecular Structure Analysis

The molecular formula of “13,14-Dihydro-15-keto Prostaglandin D2” is C20H32O5 . The average mass is 352.465 Da and the monoisotopic mass is 352.224976 Da . It has 3 defined stereocentres .


Chemical Reactions Analysis

“13,14-Dihydro-15-keto Prostaglandin D2” is a metabolite of PGD2 which is formed through the 15-hydroxy PGDH pathway . It results from the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2, a process which is accelerated by the presence of albumin .


Physical And Chemical Properties Analysis

The density of “13,14-Dihydro-15-keto Prostaglandin D2” is 1.1±0.1 g/cm3 . The boiling point is 542.1±40.0 °C at 760 mmHg . The vapour pressure is 0.0±3.3 mmHg at 25°C . The enthalpy of vaporization is 94.3±6.0 kJ/mol . The flash point is 295.7±23.8 °C . The index of refraction is 1.504 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is the DP2 receptor , also known as the CRTH2 receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating inflammatory responses.

Mode of Action

DK-PGD2 acts as a selective agonist for the DP2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, DK-PGD2 binds to the DP2 receptor and activates it, leading to a series of downstream effects.

Biochemical Pathways

DK-PGD2 is a metabolite of prostaglandin D2 (PGD2) and is formed through the 15-hydroxyl PGDH pathway . This pathway involves the conversion of PGD2 to DK-PGD2, mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Pharmacokinetics

It’s known that in humans, dk-pgd2 is further metabolized to give11β-hydroxy compounds which have also undergone β-oxidation of one or both side chains .

Result of Action

The activation of the DP2 receptor by DK-PGD2 has several effects at the molecular and cellular level. One notable effect is the inhibition of ion flux in certain preparations, such as in canine colonic mucosa . This could potentially influence various physiological processes, including fluid balance and muscle contraction in the colon.

Safety and Hazards

As per the information available, “13,14-Dihydro-15-keto Prostaglandin D2” is not intended for human or veterinary use .

Future Directions

The future directions of “13,14-Dihydro-15-keto Prostaglandin D2” research could involve further exploration of its selective agonist properties for the CRTH2/DP2 receptor . Additionally, its inhibitory effect on ion flux in a canine colonic mucosa preparation could be another area of interest .

properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXYLYXIXYEST-KZTWKYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,14-Dihydro-15-keto-pgd2

CAS RN

59894-07-4
Record name 13,14-Dihydro-15-keto-PGD2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59894-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydro-15-ketoprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro-15-keto-pgd2
Reactant of Route 2
Reactant of Route 2
13,14-Dihydro-15-keto-pgd2
Reactant of Route 3
13,14-Dihydro-15-keto-pgd2
Reactant of Route 4
Reactant of Route 4
13,14-Dihydro-15-keto-pgd2
Reactant of Route 5
Reactant of Route 5
13,14-Dihydro-15-keto-pgd2
Reactant of Route 6
Reactant of Route 6
13,14-Dihydro-15-keto-pgd2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.